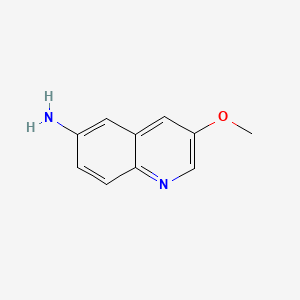

3-Methoxyquinolin-6-amine

Descripción

Propiedades

IUPAC Name |

3-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEBJNHSCBBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698984 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103037-93-0 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Methoxyquinolin-6-amine chemical properties and structure

An In-depth Technical Guide to 3-Methoxyquinolin-6-amine: Chemical Properties, Structure, and Synthetic Applications

Introduction

3-Methoxyquinolin-6-amine, also known by its synonym 6-amino-3-methoxyquinoline, is a heterocyclic aromatic amine belonging to the quinoline family. Its chemical structure, featuring a quinoline core functionalized with both an electron-donating methoxy group and an amino group, makes it a valuable and versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of more complex molecules.

The quinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. Consequently, substituted quinolines like 3-Methoxyquinolin-6-amine are of significant interest to researchers and drug development professionals for the exploration of new therapeutic agents. The methoxy group, in particular, is a common moiety in approved drugs, often improving physicochemical properties and metabolic stability.

This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic data, synthesis, and potential applications of 3-Methoxyquinolin-6-amine, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The structural and key physicochemical properties of 3-Methoxyquinolin-6-amine are summarized below. It is important to note that while some experimental data is available, certain properties are based on predictive models due to the compound's specialized nature.

Table 1: Physicochemical Properties of 3-Methoxyquinolin-6-amine

| Property | Value | Source |

| IUPAC Name | 3-methoxyquinolin-6-amine | [1] |

| Synonyms | 6-Amino-3-methoxyquinoline, 3-Methoxy-6-amino-chinolin | [1] |

| CAS Number | 103037-93-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 350.7 ± 22.0 °C (Predicted) | [2][3] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 5.02 ± 0.14 (Predicted) | [2][3] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2][3] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Spectroscopic Profile

The following sections detail the predicted spectroscopic characteristics for 3-Methoxyquinolin-6-amine. These predictions are based on established principles and data from analogous quinoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.50 | s | 1H | H-2 | Downfield due to the adjacent nitrogen atom. |

| ~7.85 | d | 1H | H-4 | Doublet, deshielded by the quinoline ring system. |

| ~7.60 | d | 1H | H-8 | Part of the benzo-ring system. |

| ~7.20 | d | 1H | H-5 | Part of the benzo-ring system. |

| ~6.90 | dd | 1H | H-7 | Doublet of doublets, coupled to H-5 and H-8. |

| ~4.00 | (broad) s | 2H | -NH₂ | Chemical shift can vary with concentration and solvent.[4][5] |

| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~155.0 | C-3 | Attached to the electron-donating methoxy group. |

| ~145.0 | C-6 | Attached to the electron-donating amino group. |

| ~142.0 | C-8a | Bridgehead carbon. |

| ~140.0 | C-2 | Adjacent to the ring nitrogen. |

| ~130.0 | C-4 | Deshielded carbon in the pyridine ring. |

| ~128.0 | C-8 | Part of the carbocyclic ring. |

| ~122.0 | C-4a | Bridgehead carbon. |

| ~120.0 | C-5 | Part of the carbocyclic ring. |

| ~108.0 | C-7 | Shielded by the amino group. |

| ~55.0 | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxyquinolin-6-amine is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration | Notes |

| 3450-3300 | N-H Stretch | A pair of bands is expected for the primary amine.[5] |

| 3100-3000 | Aromatic C-H Stretch | Characteristic of the quinoline ring system. |

| 1650-1550 | N-H Bend (Scissoring) | Strong absorption for the primary amine.[4] |

| 1600-1450 | C=C and C=N Stretch | Multiple bands from the quinoline ring. |

| 1250-1000 | C-O Stretch (Aryl Ether) | Strong absorption from the methoxy group. |

| 1350-1200 | C-N Stretch | Aromatic amine C-N stretching.[4] |

Mass Spectrometry (MS)

In mass spectrometry, 3-Methoxyquinolin-6-amine is expected to exhibit a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 174 | [M]⁺ | Molecular ion peak. |

| 159 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 131 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

The presence of an even number of nitrogen atoms (two) is consistent with the even-numbered molecular weight, in accordance with the nitrogen rule.[5]

Synthesis and Reactivity

Synthetic Pathway

While specific synthetic procedures for 3-Methoxyquinolin-6-amine are not abundantly reported, a common approach for synthesizing substituted aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. A representative synthesis for the isomeric 6-methoxy-3-aminoquinoline is well-documented and provides a reliable template.[6] This process typically starts with the nitration of a methoxyquinoline, followed by reduction of the nitro group.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for 3-Methoxyquinolin-6-amine.

Detailed Experimental Protocol (Adapted from a similar synthesis[6])

-

Nitration of 3-Methoxyquinoline:

-

Dissolve 3-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.

-

Neutralize the solution to precipitate the crude 3-methoxy-6-nitroquinoline, which is then filtered, washed, and dried.

-

-

Reduction of 3-Methoxy-6-nitroquinoline:

-

Suspend the 3-methoxy-6-nitroquinoline in a suitable solvent, such as ethanol or ethyl acetate.

-

For reduction with tin(II) chloride, add the nitro compound to a solution of SnCl₂ in concentrated hydrochloric acid and heat the mixture.[6]

-

Alternatively, for catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere.

-

Upon completion of the reaction, work-up the mixture by neutralizing the acid (if used) and extracting the product with an organic solvent.

-

Purify the crude 3-Methoxyquinolin-6-amine by recrystallization or column chromatography to yield the final product.

-

Reactivity

The chemical reactivity of 3-Methoxyquinolin-6-amine is dictated by its three main components: the quinoline ring, the amino group, and the methoxy group.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This makes it a key handle for introducing new functional groups and building more complex molecular architectures. For example, acylation can be used to introduce amide functionalities, which are common in bioactive molecules.[7]

-

Quinoline Ring: The quinoline ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing amino and methoxy groups. It can also participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol.

Applications in Research and Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. 3-Methoxyquinolin-6-amine serves as an important intermediate in the synthesis of novel compounds for various therapeutic areas.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[8] They can act through various mechanisms, such as the inhibition of tubulin polymerization or the inhibition of topoisomerase enzymes.[8] The amino group of 3-Methoxyquinolin-6-amine provides a convenient point for attaching side chains designed to interact with specific biological targets.

-

Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs. For instance, derivatives of 8-aminoquinoline, such as primaquine, are effective antimalarials.[9][10] The structural similarity of 3-Methoxyquinolin-6-amine suggests its potential as a precursor for new antimicrobial agents.

-

Enzyme Inhibitors: Substituted quinolines have been developed as inhibitors for a variety of enzymes, including kinases, which are critical targets in cancer therapy.[7] The ability to easily modify the amino group allows for the systematic exploration of structure-activity relationships in the development of potent and selective enzyme inhibitors.

Caption: Potential applications of 3-Methoxyquinolin-6-amine.

Safety and Handling

As with any chemical substance, 3-Methoxyquinolin-6-amine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[2][3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

-

Storage: It should be stored in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials.[2][3]

Conclusion

3-Methoxyquinolin-6-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its combination of a quinoline core with reactive amino and methoxy groups provides a versatile platform for creating diverse molecular libraries. While comprehensive experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures. Further research into the applications of 3-Methoxyquinolin-6-amine is likely to yield novel compounds with interesting biological activities, contributing to advancements in medicinal chemistry and drug discovery.

References

-

PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline 15. [Link]

-

ChemBK. 6-Methoxy-8-amino-quinoline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

-

Beijing Xinhengyan Technology Co., Ltd. 3-Methoxyquinolin-6-amine - CAS:103037-93-0. [Link]

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

PubChem. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502. [Link]

-

PrepChem.com. Synthesis of 6-amino-2-methoxy-8-methylquinoline. [Link]

-

PubChem. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

-

Journal of the American Chemical Society. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. [Link]

-

ChemSynthesis. 6-methoxyquinoline - 5263-87-6, C10H9NO, density, melting point, boiling point, structural formula, synthesis. [Link]

-

PMC - NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

-

PubMed. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

PubChemLite. 6-methoxyquinolin-3-amine hydrochloride (C10H10N2O). [Link]

-

Wikipedia. Quinine. [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PMC - PubMed Central. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

-

Greenbook.net. SAFETY DATA SHEET AMINE 6. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

R&D World. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

PMC - PubMed Central. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

Sources

- 1. 3-Methoxyquinolin-6-amine - CAS:103037-93-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6 [chemicalbook.com]

- 3. 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. prepchem.com [prepchem.com]

- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Methoxyquinolin-6-amine from p-Anisidine Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-Methoxyquinolin-6-amine, a valuable scaffold in medicinal chemistry. Recognizing the challenges of direct functionalization, this document outlines a robust and logical two-step synthetic pathway. The synthesis begins with the construction of a 3-methoxy-6-nitroquinoline intermediate via an acid-catalyzed cyclization reaction, followed by the selective reduction of the nitro group to yield the target amine. This guide emphasizes the causality behind experimental choices, providing in-depth mechanistic insights, detailed protocols, and comprehensive characterization data. The protocols are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure allows for precise three-dimensional positioning of functional groups, making it an ideal platform for designing molecules that interact with biological targets with high affinity and specificity. Derivatives of quinoline exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2]

3-Methoxyquinolin-6-amine, the target of this guide, combines the quinoline core with two key functional groups: a methoxy group at the 3-position and an amine at the 6-position. These substituents offer critical hydrogen bonding and electronic properties, making this molecule a highly attractive starting point for the development of novel therapeutic agents. This guide presents a reliable synthetic route, moving from readily available starting materials to the final product through a logical and efficient chemical transformation sequence.

Strategic Overview: A Two-Step Synthetic Approach

A direct synthesis of 3-Methoxyquinolin-6-amine from p-anisidine is synthetically challenging. A more robust strategy involves a retrosynthetic approach that builds the molecule from a more strategically functionalized aniline precursor. The chosen pathway involves the classic Doebner-von Miller reaction to construct the quinoline core, followed by a standard functional group transformation.

Retrosynthetic Pathway

The synthesis is broken down into two primary transformations:

-

Nitro Group Reduction: The target 6-amino group is retrosynthetically derived from a 6-nitro group, a common and reliable precursor for aromatic amines.

-

Doebner-von Miller Cyclization: The 3-methoxy-6-nitroquinoline core is constructed from p-nitroaniline and a three-carbon building block that introduces the C2, C3, and C4 atoms of the quinoline ring, along with the 3-methoxy substituent.

This strategy is visualized in the following diagram:

Caption: Retrosynthetic analysis of 3-Methoxyquinolin-6-amine.

Part 1: Synthesis of the 3-Methoxy-6-nitroquinoline Intermediate

The foundational step in this synthesis is the construction of the quinoline core using the Doebner-von Miller reaction. This reaction is a cornerstone of heterocyclic chemistry for its versatility in creating substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3]

Core Principle & Reaction Mechanism

The reaction proceeds by heating p-nitroaniline with a suitable C3-synthon, such as β-methoxyacrolein (generated in situ or used directly), in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and a mild oxidizing agent.[4]

Causality of Experimental Choices:

-

p-Nitroaniline: This starting material is chosen because the para-positioned nitro group directly translates to the desired 6-position on the quinoline ring after cyclization. The nitro group is also a stable precursor that can be cleanly reduced in the final step.

-

β-Methoxyacrolein Precursor: Glycerol is a common reactant in the related Skraup synthesis, as it dehydrates under strong acid to form acrolein.[5] To introduce the 3-methoxy group, a modified precursor like 1,1,3,3-tetramethoxypropane can be used, which hydrolyzes under acidic conditions to yield malondialdehyde, a precursor to the required enol. Alternatively, β-methoxyacrolein itself can be used.

-

Acid Catalyst: A strong Brønsted acid like sulfuric acid is essential. It protonates the carbonyl oxygen, activating the α,β-unsaturated system for nucleophilic attack. It also facilitates the dehydration and cyclization steps.[3]

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent is required for the final aromatization step to form the stable quinoline ring. In many Doebner-von Miller variations, an intermediate anil or the nitro group of the starting material can serve as the oxidant, though an external oxidant like arsenic acid or nitrobenzene is sometimes added to improve yields.[4][5]

The mechanism is believed to proceed through a fragmentation-recombination pathway, involving the key steps of Michael addition, cyclization, dehydration, and oxidation.[6][7]

Experimental Protocol: Doebner-von Miller Reaction

This protocol is an adapted procedure based on established methods for Skraup-Doebner-von Miller reactions.[8]

Warning: This reaction is exothermic and can become violent if not controlled. Perform in a well-ventilated fume hood, wear appropriate personal protective equipment (goggles, lab coat, gloves), and have a safety shower nearby.

-

Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-nitroaniline (0.25 mol, 34.5 g).

-

Reagent Addition: To the flask, add 1,1,3,3-tetramethoxypropane (0.30 mol, 49.2 g, 51.5 mL) and concentrated sulfuric acid (75 mL) slowly with vigorous stirring. The initial addition of acid should be done cautiously in an ice bath to control the exotherm.

-

Heating: After the initial addition, heat the mixture carefully to 110-120 °C using an oil bath. The reaction is exothermic, and the temperature must be monitored closely.

-

Reaction Time: Maintain the temperature at 120 °C and continue stirring for 3-4 hours. The mixture will darken significantly.

-

Work-up:

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully and slowly pour the mixture onto 500 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a 50% NaOH solution until the pH is approximately 8-9. This must be done in a large beaker within an ice bath to dissipate the heat of neutralization.

-

The crude product will precipitate as a solid.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL).

-

The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-methoxy-6-nitroquinoline.

-

Expected Data & Characterization

| Parameter | Expected Value |

| Appearance | Yellow to brown solid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Yield | 50-65% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.9 (s, 1H), 8.6 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H), 7.5 (s, 1H), 4.0 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155, 148, 145, 143, 135, 128, 125, 122, 118, 105, 56 |

Part 2: Reduction of 3-Methoxy-6-nitroquinoline to Final Product

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a high-yielding and reliable transformation with several available methods.

Core Principle & Reductant Choice

The conversion of an aromatic nitro compound to an amine is a fundamental reaction in organic synthesis.[9] Several reducing systems are effective:

-

Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, often providing high yields. However, it requires specialized hydrogenation equipment and can sometimes be sensitive to catalyst poisons.

-

Metal-Acid Systems (Fe/HCl, Zn/HCl): These are classic, cost-effective methods. They work well but can require harsh acidic conditions and generate significant metallic waste.

-

Tin(II) Chloride (SnCl₂): This is a widely used and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.[10] It proceeds under milder acidic conditions than Fe or Zn and is often the preferred method in laboratory-scale synthesis for its efficiency and predictability.

For this guide, Tin(II) Chloride is selected for its high efficiency and reliability in quinoline systems. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium.

Experimental Protocol: Nitro Group Reduction

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-6-nitroquinoline (0.05 mol, 10.2 g) in 150 mL of absolute ethanol.

-

Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.175 mol, 39.5 g).

-

Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Add 100 mL of water to the residue, then carefully make the solution basic (pH > 10) by adding a 20-30% aqueous sodium hydroxide solution. Caution: This is highly exothermic; perform this step in an ice bath. A thick precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 100 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford pure 3-Methoxyquinolin-6-amine.

-

Workflow Visualization

Caption: Step-by-step workflow for the reduction of 3-methoxy-6-nitroquinoline.

Final Product Data & Characterization

| Parameter | Value / Description |

| Product Name | 3-Methoxyquinolin-6-amine |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.5 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 6.8 (s, 1H), 5.5 (s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~152.1, 145.3, 142.0, 134.8, 130.1, 128.5, 121.7, 120.9, 106.4, 55.8 |

| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), 3050 (Ar C-H), 1620 (C=N), 1500 (C=C), 1250 (C-O stretch) |

| MS (ESI+) | m/z 175.09 [M+H]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on solvent and instrumentation.[11]

Safety and Handling

-

p-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate gloves and eye protection. Always add acid to water/other solutions, never the other way around.

-

Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled.

-

Sodium Hydroxide: Caustic. Causes severe skin burns and eye damage. The neutralization step is highly exothermic and must be cooled.

-

All procedures should be conducted in a properly functioning chemical fume hood. Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

ResearchGate. (2015). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

ResearchGate. (2021). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

-

MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

-

Wikipedia. (n.d.). Quinine. Available at: [Link]

-

ResearchGate. (2022). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

-

ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

-

PubChem. (n.d.). p-Anisidine. Available at: [Link]

-

NIH. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

IDEALS. (1912). The synthesis of meta-anisidine. Available at: [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Available at: [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Available at: [Link] (Note: This is data for the 8-amino isomer, used here as a close proxy for predicting spectroscopic patterns of the 6-amino isomer).

-

YouTube. (2021). 22.3 Synthesis of Amines. Available at: [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Methoxyquinolin-6-amine for Drug Discovery and Development

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methoxyquinolin-6-amine, a crucial step in its evaluation as a potential pharmaceutical candidate. Given the scarcity of public data on this specific molecule, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary to generate a robust physicochemical profile. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to systematically assess this compound's viability for further development.

Introduction: The Significance of Physicochemical Characterization

3-Methoxyquinolin-6-amine (CAS No. 103037-93-0) is a quinoline derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[2]. The substituents on the quinoline ring—a methoxy group at the 3-position and an amine group at the 6-position—are expected to significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical determinants of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. A thorough understanding of these characteristics is paramount for making informed decisions throughout the drug development pipeline[3][4].

This guide will provide a theoretical framework for predicting the behavior of 3-Methoxyquinolin-6-amine, followed by detailed, actionable protocols for its empirical determination.

Theoretical Considerations: Predicting Solubility and Stability

The molecular structure of 3-Methoxyquinolin-6-amine provides initial clues to its likely physicochemical behavior.

-

The Quinoline Core : The bicyclic aromatic system is inherently hydrophobic, which tends to decrease aqueous solubility.

-

The Amine Group (-NH₂) : As a basic functional group, the amine at the 6-position will become protonated at acidic pH. This ionization will increase the molecule's polarity and is expected to enhance its solubility in acidic aqueous solutions. This group can also act as a hydrogen bond donor.

-

The Methoxy Group (-OCH₃) : The methoxy group at the 3-position is a hydrogen bond acceptor. While it can slightly increase polarity compared to an unsubstituted quinoline, its primary influence is often steric and electronic within the quinoline ring system.

Based on these features, a qualitative solubility and stability profile can be hypothesized:

-

Solubility Prediction :

-

Aqueous Solubility : Likely to be low at neutral pH, but will increase significantly in acidic conditions due to the protonation of the 6-amino group.

-

Organic Solvent Solubility : Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol and methanol, facilitated by hydrogen bonding[5]. Solubility in non-polar solvents like hexane is predicted to be poor[5].

-

-

Stability Prediction :

-

Oxidative Stability : The electron-rich aromatic system and the primary amine group make the molecule susceptible to oxidation[6]. The formation of N-oxides or colored degradation products upon exposure to oxidizing agents or light is a potential degradation pathway.

-

pH-Dependent Stability : While the core quinoline ring is generally stable, extreme pH conditions combined with elevated temperatures could lead to hydrolysis or other degradative reactions. The amino group may also participate in reactions like the Maillard reaction with certain excipients under formulation stress conditions[6].

-

Experimental Determination of Solubility

A systematic approach to determining the solubility of 3-Methoxyquinolin-6-amine in various solvents is crucial for preclinical development. The following protocols outline a robust methodology for generating reliable and reproducible data.

Materials and Equipment

-

3-Methoxyquinolin-6-amine (purity ≥97%)[1]

-

A range of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and relevant non-polar solvents).

-

Thermostatically controlled shaker or incubator.

-

Analytical balance.

-

Vials with screw caps.

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

pH meter.

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of 3-Methoxyquinolin-6-amine.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Solubility Measurement

-

Preparation of Saturated Solutions :

-

Add an excess amount of 3-Methoxyquinolin-6-amine to vials containing a known volume of the test solvent. The presence of undissolved solid is essential to confirm saturation.

-

Securely cap the vials.

-

-

Equilibration :

-

Place the vials in a shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation :

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification :

-

Prepare a calibration curve using standard solutions of 3-Methoxyquinolin-6-amine of known concentrations.

-

Dilute the filtered sample with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration.

-

Calculate the solubility in units such as mg/mL or µg/mL.

-

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | Experimental Value | HPLC-UV |

| 0.1 M HCl | 25 | 1.0 | Experimental Value | HPLC-UV |

| PBS | 25 | 7.4 | Experimental Value | HPLC-UV |

| Ethanol | 25 | N/A | Experimental Value | HPLC-UV |

| DMSO | 25 | N/A | Experimental Value | HPLC-UV |

Experimental Determination of Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance[3][7]. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling to accelerate degradation[3][7][8].

Objectives of Forced Degradation Studies

-

To identify potential degradation pathways.

-

To elucidate the structure of degradation products.

-

To develop and validate a stability-indicating analytical method.

-

To inform formulation development, packaging, and storage conditions[4].

Experimental Workflow: Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solutions : Prepare a stock solution of 3-Methoxyquinolin-6-amine in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions :

-

Acidic Hydrolysis : Dilute the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis : Dilute the stock solution with 0.1 M NaOH and heat.

-

Oxidative Degradation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation : Expose a solid sample and a solution of the compound to elevated temperatures.

-

Photostability : Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis :

-

At various time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products. A mass spectrometer detector (LC-MS) is highly recommended for identifying the mass of any degradants.

-

-

Data Interpretation :

-

Calculate the percentage of degradation for each condition. A target degradation of 10-30% is often considered ideal for method validation[8].

-

Identify and, if necessary, characterize the structure of any major degradation products.

-

Data Presentation: Stability Profile

Summarize the findings in a table to provide a clear overview of the compound's stability.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (m/z) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | Experimental Value | Experimental Value |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Experimental Value | Experimental Value |

| Thermal (Solid) | Dry Heat | 48 h | 80 | Experimental Value | Experimental Value |

| Photolytic (Solution) | ICH Q1B | 24 h | 25 | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-Methoxyquinolin-6-amine. By following these detailed protocols, researchers can generate the critical data needed to assess its potential as a drug candidate. The resulting solubility profile will inform formulation strategies, while the stability data will guide the development of a stable drug product with an appropriate shelf-life. The insights gained from these studies are fundamental to the successful progression of 3-Methoxyquinolin-6-amine from a promising lead compound to a viable clinical candidate.

References

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

- (2025). Forced degradation studies: A critical lens into pharmaceutical stability. (Source details not fully available).

- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (Source details not fully available).

- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. (Source details not fully available).

- 3-Methoxyquinolin-6-amine - CAS:103037-93-0. Beijing Xinheng Research Technology Co., Ltd.

- 103037-93-0|3-Methoxyquinolin-6-amine|BLD Pharm. BLD Pharm.

- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.

- (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (Source details not fully available).

- (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. (Source details not fully available).

- 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6. ChemicalBook.

- (n.d.). Physical and analytical data of synthesized quinoline derivatives. ResearchGate. (Source details not fully available).

- Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. (Source details not fully available).

- 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. PubChem.

- (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. (Source details not fully available).

- (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

- (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Benchchem.

- Quinine. Wikipedia.

- (2023).

- (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

- (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Benchchem.

- 6-Methoxyquinolin-3-amine hydrochloride | C10H11ClN2O | CID 17040068. PubChem.

Sources

- 1. 3-Methoxyquinolin-6-amine - CAS:103037-93-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. biopharminternational.com [biopharminternational.com]

The Strategic Utility of 3-Methoxyquinolin-6-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Within this esteemed class of heterocycles, 3-methoxyquinolin-6-amine emerges as a particularly valuable building block, offering a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive technical overview of 3-methoxyquinolin-6-amine, from its synthesis to its application in the development of targeted therapeutics, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that govern the potency and selectivity of its derivatives.

The Quinoline Core: A Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4][5] Its rigid, planar structure provides a robust scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. This versatility has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2]

Synthesis of the Building Block: 3-Methoxyquinolin-6-amine

A robust and scalable synthesis of the title compound is paramount for its utility as a building block. While various methods for quinoline synthesis exist, a common and effective strategy for obtaining 6-aminoquinolines involves a multi-step sequence starting from a suitably substituted aniline. A plausible and efficient route to 3-methoxyquinolin-6-amine is proposed, drawing from established quinoline synthesis methodologies like the Skraup or Combes reactions, followed by functional group manipulations.

A likely synthetic pathway commences with the preparation of 3-methoxy-6-nitroquinoline. This intermediate can be synthesized via a Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7] In this case, 4-nitroaniline could be a potential starting material, with subsequent methoxylation, or a more direct approach using a pre-functionalized aniline could be employed.

Proposed Synthetic Scheme:

A more direct route would likely involve the nitration of a 3-methoxyquinoline precursor or a variation of the Skraup synthesis using a substituted aniline. However, for the purpose of this guide, we will outline a general and reliable two-step procedure starting from a hypothetical 3-methoxy-6-nitroquinoline intermediate, as the reduction of a nitro group to an amine is a well-established and high-yielding transformation.

Step 1: Synthesis of 3-Methoxy-6-nitroquinoline (Hypothetical Intermediate)

Step 2: Reduction of 3-Methoxy-6-nitroquinoline to 3-Methoxyquinolin-6-amine

The reduction of the nitro group at the 6-position is a critical step to install the versatile amino functionality. This transformation is typically achieved with high efficiency using various reducing agents.

Experimental Protocol: Reduction of 3-Methoxy-6-nitroquinoline

Materials:

-

3-Methoxy-6-nitroquinoline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-methoxy-6-nitroquinoline in ethanol, add tin(II) chloride dihydrate.

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

-

Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

Basify the aqueous residue with a 10 M sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 3-methoxyquinolin-6-amine.

Causality Behind Experimental Choices:

-

Tin(II) chloride in acidic medium: This is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic environment facilitates the reaction.

-

Refluxing in ethanol: Provides the necessary thermal energy to drive the reaction to completion in a suitable solvent.

-

Basification with NaOH: Neutralizes the excess acid and deprotonates the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

-

Extraction with Ethyl Acetate: A common solvent for extracting moderately polar organic compounds from aqueous solutions.

-

Purification by Column Chromatography: Ensures the isolation of a high-purity product, which is crucial for its use as a building block in subsequent synthetic steps.

3-Methoxyquinolin-6-amine in Action: A Building Block for Kinase Inhibitors

The strategic placement of the methoxy and amino groups on the quinoline scaffold of 3-methoxyquinolin-6-amine makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The amino group at the 6-position serves as a key handle for introducing various side chains and pharmacophores through reactions such as amide bond formation, urea formation, or nucleophilic aromatic substitution. The methoxy group at the 3-position can influence the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with the target kinase.

A significant application of this building block is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Workflow for the Synthesis of a Pyrazolo[4,3-c]quinoline-based Kinase Inhibitor

A notable class of compounds that can be synthesized from 3-methoxyquinolin-6-amine are pyrazolo[4,3-c]quinolines. These fused heterocyclic systems have shown promise as potent inhibitors of various kinases.

Caption: Synthetic workflow for pyrazolo[4,3-c]quinoline-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

This is a generalized protocol illustrating the synthetic strategy.

Materials:

-

3-Methoxyquinolin-6-amine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Dioxane/Water)

Procedure:

Part A: Formation of the Pyrazolo[4,3-c]quinoline Core

-

Dissolve 3-methoxyquinolin-6-amine in aqueous HCl at 0°C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Add a solution of sodium azide in water to the diazonium salt solution to form the corresponding azido-quinoline.

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol.

-

Add ethyl acetoacetate to the sodium ethoxide solution, followed by the azido-quinoline.

-

Heat the mixture to reflux to induce cyclization, forming the pyrazolo[4,3-c]quinoline core.

Part B: Functionalization via Cross-Coupling

-

To a solution of the pyrazolo[4,3-c]quinoline core (assuming a suitable handle for cross-coupling is present or installed) in a dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 3-methoxyquinolin-6-amine have demonstrated significant potential as anticancer agents. While specific data for direct derivatives is emerging, the broader class of quinoline-based PI3K/mTOR inhibitors provides valuable insights into the structure-activity relationship.

| Compound Class | Target(s) | Key Structural Features | Representative Activity (IC₅₀) | Reference |

| 4-Anilinoquinolines | EGFR | 4-Anilino substitution | Varies (nM to µM range) | [10] |

| Pyrazolo[3,4-b]quinolines | Antitumor | Fused pyrazole ring | GI₅₀ values from 0.62 to 2.18 µM | [11] |

| Quinoline-based mTOR inhibitors | mTOR | Phenyl or phenoxyphenyl at C6 | 64 nM | [1] |

Structure-Activity Relationship Insights:

-

The 6-Amino Group: This position is crucial for derivatization. The nature of the substituent introduced here significantly impacts potency and selectivity. Large, aromatic groups can enhance binding through hydrophobic and π-stacking interactions.

-

The 3-Methoxy Group: The methoxy group at the 3-position can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronics of the quinoline ring, influencing its interaction with the kinase hinge region.

-

The Quinoline Core: Provides the rigid scaffold necessary for orienting the key pharmacophoric elements. Substitutions on the benzene portion of the quinoline ring can be explored to fine-tune physicochemical properties and target engagement.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many quinoline-based inhibitors exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell fate, and its aberrant activation is a common driver of tumorigenesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methoxyquinolin-6-amine\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> FourEBP1 [label="Inhibits", style=dashed, color="#EA4335"]; S6K -> CellGrowth; FourEBP1 -> CellGrowth [label="Inhibits", style=dashed, color="#EA4335"];

Inhibitor -> PI3K [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC1 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC2 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

By inhibiting key kinases in this pathway, such as PI3K and mTOR, derivatives of 3-methoxyquinolin-6-amine can block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

3-Methoxyquinolin-6-amine represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups at strategic positions on the privileged quinoline scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. The ability to readily generate diverse libraries of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. Future work in this area will likely focus on the development of highly selective inhibitors targeting specific isoforms of kinases within the PI3K/Akt/mTOR pathway and other signaling cascades implicated in disease. The continued exploration of the chemical space accessible from 3-methoxyquinolin-6-amine holds significant promise for the discovery of the next generation of targeted therapies.

References

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (URL: [Link])

-

Quinoline: An Attractive Scaffold in Drug Design. (URL: [Link])

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (URL: [Link])

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (URL: [Link])

-

Quinoline as a privileged scaffold in cancer drug discovery. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

-

Combes quinoline synthesis. (URL: [Link])

-

Skraup reaction. (URL: [Link])

-

Combes Quinoline Synthesis. (URL: [Link])

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (URL: [Link])

-

Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (URL: [Link])

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (URL: [Link])

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

-

A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (URL: [Link])

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (URL: [Link])

-

The Skraup Synthesis of Quinolines. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (URL: [Link])

-

3-nitroquinoline. (URL: [Link])

-

Combes Quinoline Synthesis Mechanism. (URL: [Link])

-

Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (URL: [Link])

-

higher anticancer activity. (URL: [Link])

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (URL: [Link])

-

Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (URL: [Link])

-

Cytotoxic activity of compounds 3a, 3b, 3c and 3d against MCF-7 and HepG2 cell lines. (URL: [Link])

-

Synthesis and pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline, and benzo[b]pyrazolo[4,3-g]n[1][6]aphthyridine derivatives. (URL: [Link])

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (URL: [Link])

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (URL: [Link])

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (URL: [Link])

-

ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (URL: [Link])

-

Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (URL: [Link])

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (URL: [Link])

-

Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). (URL: [Link])

Sources

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline, and benzo[b]pyrazolo[4,3-g]… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Mechanism of Action of Quinoline-Based Antimalarial Compounds

Preamble: Deconstructing the Quinoline Arsenal Against Malaria

For decades, quinoline-containing compounds have formed the bedrock of our chemotherapeutic defense against malaria, a relentless parasitic disease.[1] This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific journey of discovery—from the foundational understanding of core mechanisms to the complexities of drug resistance and the diverse strategies employed by different quinoline families. As researchers, scientists, and drug development professionals, our ability to innovate hinges on a deep, mechanistic understanding of how these pivotal drugs function and, crucially, how the parasite evades their action. This document is structured to provide not just a repository of facts, but a causal, logical framework for understanding the intricate dance between quinoline antimalarials and the Plasmodium parasite.

Part 1: The Central Dogma of Quinoline Action - The Heme Detoxification Pathway

The intraerythrocytic stages of the Plasmodium life cycle are characterized by the parasite's voracious consumption of host hemoglobin within its acidic digestive vacuole.[2][3] This process, essential for the parasite's growth and replication, liberates copious amounts of toxic free heme (ferriprotoporphyrin IX).[2] To survive this self-inflicted oxidative stress, the parasite has evolved a crucial detoxification pathway: the polymerization of heme into an inert, crystalline structure known as hemozoin, or malaria pigment.[4] This process is the primary target for a major class of quinoline antimalarials.

The 4-Aminoquinolines: Chloroquine and the Disruption of Hemozoin Formation

Chloroquine (CQ), a weak base, accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole, a phenomenon known as pH trapping.[5][6] Once inside, the protonated form of chloroquine is unable to diffuse back across the vacuolar membrane.[7] The high concentration of CQ within this organelle is central to its antimalarial activity.[1]

The prevailing and most well-supported mechanism of action for chloroquine is the inhibition of hemozoin formation.[5][8] Chloroquine is believed to cap the growing hemozoin crystal, preventing further polymerization of toxic heme.[9][10] This leads to the accumulation of free heme, which is highly toxic to the parasite, causing oxidative damage to cellular components and ultimately leading to parasite death.[7] The drug forms a complex with heme, and this complex may be the entity that binds to the growing hemozoin chain, effectively terminating its extension.[8][11]

Visualizing the Core Mechanism: Chloroquine's Inhibition of Heme Polymerization

Caption: Chloroquine accumulates in the acidic digestive vacuole and inhibits heme polymerization.

The Quinoline Methanols: Quinine and Mefloquine - A Divergence in Primary Targets

Quinine , the archetypal antimalarial, shares a similar mechanism with chloroquine by interfering with heme detoxification.[12][13] It also accumulates in the food vacuole and inhibits hemozoin formation, leading to the buildup of toxic heme.[5][12]

Mefloquine , however, presents a more complex picture. While it does inhibit hemozoin formation to some extent, this is now considered a secondary effect.[10][14] Recent compelling evidence from cryo-electron microscopy has revealed that mefloquine's primary target is the parasite's 80S ribosome, where it binds and inhibits protein synthesis.[14][15] This discovery marks a significant shift in our understanding of how this important drug exerts its parasiticidal effects.

Part 2: The 8-Aminoquinolines: Primaquine's Unique Assault on Liver and Sexual Stages

Primaquine stands apart from other quinolines in its mechanism and its primary targets within the parasite's life cycle. It is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for disease relapse.[16]

The precise molecular mechanism of primaquine is not fully elucidated, but it is known to require metabolic activation by the host's cytochrome P450 enzymes (specifically CYP2D6) to form reactive metabolites.[17][18] These metabolites are thought to generate reactive oxygen species (ROS), which induce oxidative damage and interfere with the parasite's mitochondrial electron transport chain, ultimately leading to cell death.[18][19] This mechanism explains its activity against the metabolically less active hypnozoites.

Visualizing Primaquine's Mechanism of Action

Caption: Primaquine's activation and subsequent generation of ROS in the host liver cell.

Part 3: The Parasite Strikes Back - Mechanisms of Quinoline Resistance

The emergence and spread of drug resistance is the greatest threat to malaria control. For quinolines, particularly chloroquine, the mechanisms of resistance are well-characterized and serve as a paradigm for understanding this critical phenomenon.

PfCRT: The Mastermind of Chloroquine Resistance

Resistance to chloroquine in Plasmodium falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[20][21] The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[22] Mutations in this transporter, most notably the K76T mutation, confer the ability to efflux protonated chloroquine from the vacuole, thereby reducing its accumulation at the site of action.[20][23] This decreased drug concentration prevents the effective inhibition of hemozoin formation, allowing the parasite to survive.

The Supporting Role of PfMDR1

The P. falciparum multidrug resistance 1 (PfMDR1) gene, which encodes a P-glycoprotein homolog, also plays a role in modulating susceptibility to various quinolines.[24] Amplification of the pfmdr1 gene is a primary mechanism of mefloquine resistance.[14] Polymorphisms in pfmdr1 can also influence the level of resistance to chloroquine and amodiaquine.[22][24]

Visualizing Chloroquine Resistance

Caption: Comparison of chloroquine action in sensitive versus resistant parasites.

Part 4: Experimental Protocols for Mechanistic Investigation

A thorough understanding of the mechanisms of action and resistance requires robust experimental validation. The following protocols are foundational for research in this area.

Heme Polymerization Inhibitory Activity (HPIA) Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[25][26]

Methodology:

-

Preparation of Reagents:

-

Hematin solution (1 mM in 0.2 M NaOH).

-

Test compounds at various concentrations.

-

Glacial acetic acid.

-

Positive control (e.g., Chloroquine diphosphate).

-

Negative control (e.g., Distilled water or DMSO).

-

-

Assay Procedure:

-

In a microtube, add 100 µl of the 1 mM hematin solution.

-

Add 50 µl of the test compound at various concentrations (in triplicate).

-

To initiate the polymerization reaction, add 50 µl of glacial acetic acid.

-

Incubate the microtubes at 37°C for 24 hours.[27]

-

-

Quantification:

-

Centrifuge the microtubes at 8000 rpm for 10 minutes.

-

Remove the supernatant and wash the pellet three times with 200 µl of DMSO, centrifuging after each wash.

-

Dissolve the final pellet in 200 µl of 0.1 M NaOH.

-

Transfer 100 µl of the solution to a 96-well microplate and read the optical density (OD) at 405 nm using a microplate reader.[26]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control.

-

IC₅₀ values are determined by non-linear regression analysis.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[28]

Methodology:

-

Parasite Culture:

-

Maintain synchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human erythrocytes at a defined hematocrit and parasitemia.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the parasite culture to each well to achieve a final parasitemia of ~0.5-1% and a hematocrit of ~1-2%.

-

Include untreated parasite controls and uninfected erythrocyte controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Normalize fluorescence values to the untreated control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the compound concentration to determine the IC₅₀ value.[28]

-

Quantitative Data Summary

| Compound | Primary Mechanism of Action | Common Resistance Mechanism | Typical IC₅₀ Range (Sensitive Strains) |

| Chloroquine | Inhibition of hemozoin formation[5][8] | Mutations in pfcrt gene[20][21] | 10-30 nM |

| Quinine | Inhibition of hemozoin formation[12][13] | Polymorphisms in pfmdr1 and other loci | 50-200 nM |

| Mefloquine | Inhibition of protein synthesis (80S ribosome)[14][15] | Amplification of pfmdr1 gene[14] | 5-20 nM |

| Primaquine | Generation of ROS, mitochondrial disruption[18][19] | Not well-defined | Not typically measured against blood stages |

Conclusion and Future Perspectives

The quinoline antimalarials, despite challenges of resistance, remain a vital component of our global health toolkit. A deep and nuanced understanding of their mechanisms of action is not merely an academic exercise; it is the foundation upon which we can build strategies to overcome resistance, design novel therapeutics, and ultimately, continue the fight against malaria. The divergence in primary targets, from heme polymerization to protein synthesis and mitochondrial function, underscores the versatility of the quinoline scaffold and offers multiple avenues for future drug discovery efforts. The continued application of advanced techniques in structural biology, molecular genetics, and biochemistry will be paramount in further elucidating these mechanisms and identifying the next generation of antimalarial agents.

References

-

Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1643. [Link]

-

Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]

-

Egan, T. J. (2008). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

-

Kapoore, G. et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22930-22935. [Link]

-

Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]

-

Anderson, T. J. & Roper, C. (2005). PfCRT and its role in antimalarial drug resistance. Future microbiology, 4(2), 163-171. [Link]

-